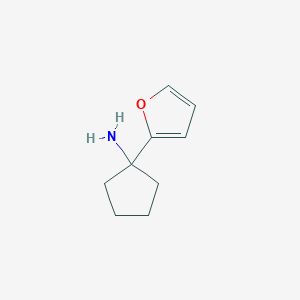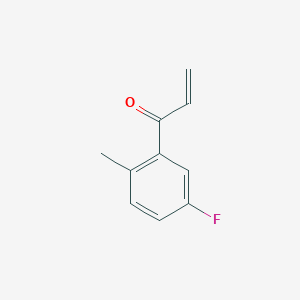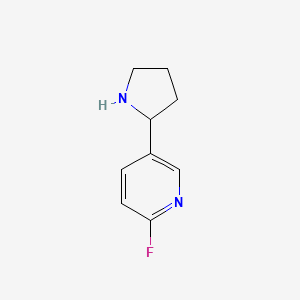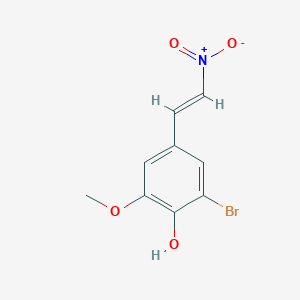
1-(5-Bromo-4-hydroxy-3-methoxyphenyl)-2-nitroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol is an organic compound with the molecular formula C9H8BrNO4. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitroethenyl group attached to a phenol ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol typically involves multi-step organic reactions. One common method is the nitration of 2-bromo-6-methoxyphenol followed by the introduction of the nitroethenyl group through a condensation reaction. The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-6-methoxy-4-(2-nitroethenyl)phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and methoxy group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methoxy-6-nitrophenol
- 2-Bromo-6-methoxynaphthalene
- 2-Bromo-4-nitrophenol
Uniqueness
2-Bromo-6-methoxy-4-(2-nitroethenyl)phenol is unique due to the presence of the nitroethenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54291-89-3 |
|---|---|
Formule moléculaire |
C9H8BrNO4 |
Poids moléculaire |
274.07 g/mol |
Nom IUPAC |
2-bromo-6-methoxy-4-[(E)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H8BrNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+ |
Clé InChI |
VJLCVLQWILPELK-NSCUHMNNSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Br)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



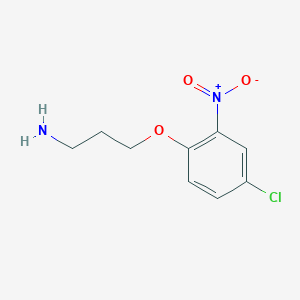
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
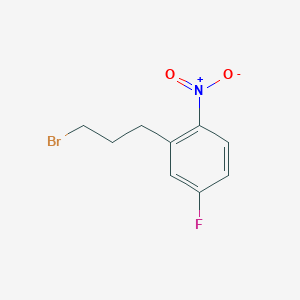
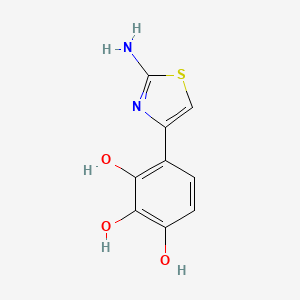
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
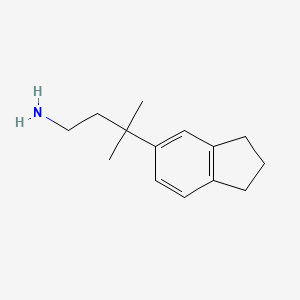
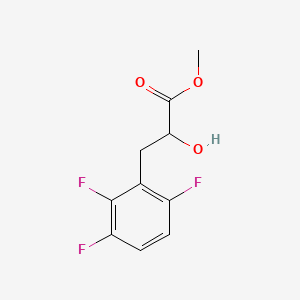
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
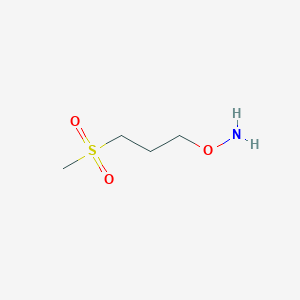
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
